2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-(2-Cyanoethyl)-5-formylbicyclo[221]heptane-2-carbonitrile is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This reaction involves the use of cyclopentadiene derivatives and dienophiles under controlled conditions to achieve the desired product . The reaction conditions often include moderate temperatures and the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may be used in studying biological pathways and enzyme interactions.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or interact with receptors, modulating their activity. The presence of functional groups such as cyano and formyl groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: This compound shares the bicyclic structure but lacks the formyl group, resulting in different chemical properties and reactivity.
2-Norbornanecarbonitrile: Another similar compound with a bicyclic structure, used in various organic synthesis applications.
Uniqueness
2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both cyano and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.
Properties
CAS No. |
61757-85-5 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O/c13-3-1-2-12(8-14)6-9-4-11(12)5-10(9)7-15/h7,9-11H,1-2,4-6H2 |
InChI Key |
MJSGOCIDFCTZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1CC2(CCC#N)C#N)C=O |
Origin of Product |
United States |
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